

6-Hydroxyindole (CAS Number: 2380-86-1): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	6-Hydroxyindole	
Cat. No.:	B149900	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyindole, with the CAS number 2380-86-1, is a significant heterocyclic organic compound that has garnered substantial interest in the scientific community. Its unique structure, featuring a hydroxyl group on the indole ring, imparts a range of biological activities that make it a valuable molecule in drug discovery and biomedical research. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of **6-hydroxyindole**. Furthermore, it delves into its notable biological activities, including its roles as an OATP1B1 inhibitor, a tyrosinase inhibitor, a potential VEGFR-2 inhibitor, and its effects on bacterial biofilm formation. Detailed experimental protocols for key biological assays are provided to facilitate further research and application.

Physicochemical Properties

6-Hydroxyindole is a white to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **6-Hydroxyindole**



Property	Value	Reference(s)
CAS Number	2380-86-1	
Molecular Formula	C ₈ H ₇ NO	-
Molecular Weight	133.15 g/mol	-
Melting Point	124-130 °C	-
Boiling Point	343.2 ± 15.0 °C at 760 mmHg	-
Density	1.3 ± 0.1 g/cm ³	-
Solubility	Soluble in DMSO, Chloroform (slightly, heated), Methanol (slightly). Water solubility is estimated at 3.829e+004 mg/L @ 25 °C.	_
рКа	10.07 ± 0.40 (Predicted)	-
LogP	1.41	-

Synthesis and Purification

Several synthetic routes for the preparation of **6-hydroxyindole** have been reported in the literature. These methods offer varying yields and employ different catalytic systems.

Catalyst-Free Synthesis

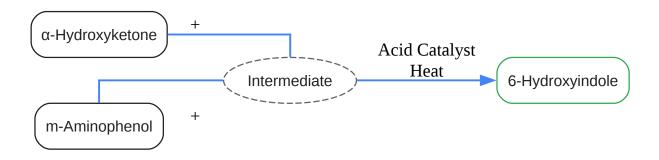
A catalyst-free method for the regiospecific synthesis of **6-hydroxyindole**s has been developed, involving the condensation of carboxymethyl cyclohexadienones and amines. This approach provides a straightforward and environmentally friendly route to obtaining **6-hydroxyindole** derivatives.

Synthesis via Bischler-Möhlau Reaction

A modified Bischler-Möhlau reaction provides another avenue for the synthesis of **6-hydroxyindole**s. This method involves the reaction of an α -hydroxyketone with an



aminophenol in the presence of an acid catalyst. The reaction can be optimized to favor the formation of the 6-hydroxy isomer.



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Bischler-Möhlau reaction for **6-hydroxyindole** synthesis.

Purification

Purification of the crude product is typically achieved through column chromatography on silica gel. The choice of eluent system depends on the specific impurities present.

Analytical Characterization

The structural confirmation and purity assessment of **6-hydroxyindole** are performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and pyrrolic protons of the indole ring, as well as the hydroxyl proton.
 - ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms in the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 6-hydroxyindole, confirming its elemental composition. Predicted m/z values for various adducts are available.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds of the aromatic system.



While specific spectra are not provided here, representative data can be found in the cited literature.

Biological Activities and Mechanisms of Action

6-Hydroxyindole exhibits a diverse range of biological activities, making it a molecule of interest for drug development.

OATP1B1 Inhibition

6-Hydroxyindole has been identified as an endogenous, long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). OATP1B1 plays a crucial role in the hepatic clearance of many drugs and endogenous compounds.

 Mechanism of Action: Pre-incubation with 6-hydroxyindole increases the Michaelis constant (Km) for the uptake of OATP1B1 substrates, with minimal change in the maximum velocity (Vmax). This suggests a competitive or mixed-type inhibition mechanism. The inhibition is time-dependent and reversible.



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Inhibition of OATP1B1-mediated substrate uptake by **6-hydroxyindole**.

Tyrosinase Inhibition

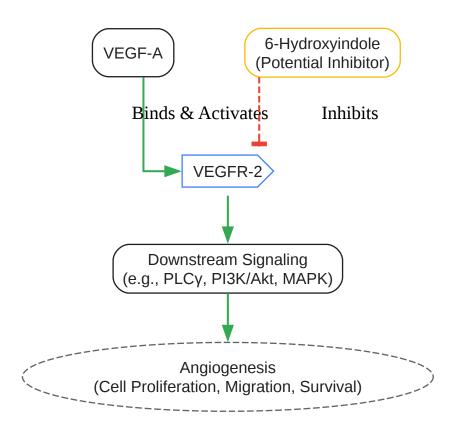
6-Hydroxyindole is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a potential candidate for applications in cosmetics and for the treatment of hyperpigmentation disorders.



 Mechanism of Action: Kinetic analysis has shown that 6-hydroxyindole acts as a competitive inhibitor of tyrosinase with respect to the substrate L-DOPA.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Indole derivatives have been investigated as potential VEGFR-2 inhibitors. While direct inhibitory data for **6-hydroxyindole** on VEGFR-2 is still emerging, the indole scaffold is a recognized pharmacophore for VEGFR-2 inhibition.



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Potential inhibition of the VEGFR-2 signaling pathway by **6-hydroxyindole**.

Bacterial Biofilm Formation

6-Hydroxyindole has been shown to influence bacterial biofilm formation. Specifically, it has been observed to decrease biofilm formation in enterohemorrhagic Escherichia coli (EHEC). This suggests a potential role for **6-hydroxyindole** and its derivatives as anti-biofilm agents.



Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate reproducible research.

OATP1B1 Inhibition Assay

This protocol is adapted from studies on OATP1B1 inhibition by uremic toxins.

- Cell Culture: Stably transfected HEK293 cells expressing OATP1B1 (or a similar suitable cell line) are cultured in appropriate media and conditions.
- Pre-incubation: Cells are washed and pre-incubated with varying concentrations of 6hydroxyindole in a buffer solution for a specified period (e.g., 60 minutes) at 37°C.
- Substrate Uptake: The pre-incubation solution is removed, and cells are washed. A solution containing a known OATP1B1 substrate (e.g., radiolabeled estrone-3-sulfate) is added, and uptake is allowed to proceed for a short duration (e.g., 1-5 minutes) at 37°C.
- Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
- Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of the substrate is quantified using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates).
- Data Analysis: The inhibition of substrate uptake by **6-hydroxyindole** is calculated relative to a vehicle control. IC₅₀ values are determined by fitting the data to a dose-response curve.

Tyrosinase Inhibition Assay

This protocol is based on a colorimetric assay for tyrosinase activity.

Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of L-DOPA (substrate), and a solution of mushroom tyrosinase. Prepare stock solutions of 6-hydroxyindole and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).



- Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (6-hydroxyindole at various concentrations), and the tyrosinase solution.
- Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
- Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at different time points to monitor the formation of dopachrome.
- Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of 6hydroxyindole compared to the control. Determine the IC₅₀ value from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This is a general protocol for a luminescent kinase assay to screen for VEGFR-2 inhibitors.

- Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2, a substrate (e.g., poly(Glu,Tyr) 4:1), and an ATP solution. Prepare serial dilutions of 6-hydroxyindole.
- Assay Setup: In a white, opaque 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.
- Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes.
- Kinase Reaction: Initiate the reaction by adding the ATP and substrate solution. Incubate at 30°C for a defined period (e.g., 45-60 minutes).
- Luminescence Detection: Add a kinase-glo reagent (which contains luciferase) to each well.
 This reagent measures the amount of remaining ATP.
- Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
- Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of
 6-hydroxyindole. Determine the IC₅₀ value from a sigmoidal dose-response curve.

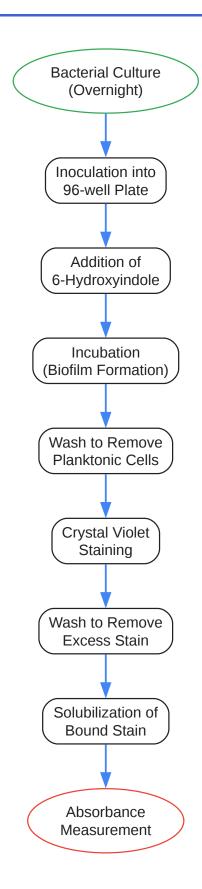


Bacterial Biofilm Formation Assay

This protocol describes a crystal violet-based method for quantifying biofilm formation.

- Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable liquid medium overnight.
- Inoculation: Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.02) in fresh medium. Add the diluted culture to the wells of a 96-well microtiter plate.
- Treatment: Add different concentrations of 6-hydroxyindole to the wells. Include a vehicle control.
- Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 24-48 hours) to allow biofilm formation.
- Washing: Carefully remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline).
- Staining: Add a crystal violet solution (e.g., 0.1%) to each well and incubate at room temperature to stain the adherent biofilm.
- Destaining: After washing away the excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).
- Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
- Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the effect of 6-hydroxyindole on biofilm formation.





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Workflow for the crystal violet biofilm formation assay.



Conclusion

6-Hydroxyindole is a versatile molecule with a well-defined physicochemical profile and multiple established synthetic routes. Its diverse biological activities, particularly as an inhibitor of OATP1B1 and tyrosinase, and its potential as a VEGFR-2 inhibitor and anti-biofilm agent, underscore its importance in medicinal chemistry and drug discovery. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists seeking to further explore the therapeutic potential of this intriguing indole derivative. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully elucidate its pharmacological profile.

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